molecular formula C33H36N2O11 B127888 N-(3-Pyridylmethyl)dihydroepidoxorubicin CAS No. 145785-63-3

N-(3-Pyridylmethyl)dihydroepidoxorubicin

Cat. No. B127888
M. Wt: 636.6 g/mol
InChI Key: WALUPLQPGQZNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Pyridylmethyl)dihydroepidoxorubicin, also known as PDE, is a synthetic derivative of the chemotherapeutic drug doxorubicin. PDE is a potent antitumor agent that has shown promising results in preclinical studies.

Scientific Research Applications

N-(3-Pyridylmethyl)dihydroepidoxorubicin has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(3-Pyridylmethyl)dihydroepidoxorubicin is effective against a wide range of cancer types, including breast, lung, colon, and liver cancer. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to overcome multidrug resistance in cancer cells.

Mechanism Of Action

The mechanism of action of N-(3-Pyridylmethyl)dihydroepidoxorubicin is similar to that of doxorubicin. N-(3-Pyridylmethyl)dihydroepidoxorubicin intercalates into DNA and inhibits DNA synthesis, leading to cell death. N-(3-Pyridylmethyl)dihydroepidoxorubicin also generates reactive oxygen species (ROS), which further contribute to the cytotoxic effect.

Biochemical And Physiological Effects

N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-Pyridylmethyl)dihydroepidoxorubicin also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

N-(3-Pyridylmethyl)dihydroepidoxorubicin has several advantages for lab experiments. It is easily synthesized and has a well-established mechanism of action. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to be effective against a wide range of cancer types. However, N-(3-Pyridylmethyl)dihydroepidoxorubicin has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for N-(3-Pyridylmethyl)dihydroepidoxorubicin research. One area of research is the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs with improved solubility and stability. Another area of research is the investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs to enhance its efficacy. Additionally, the potential use of N-(3-Pyridylmethyl)dihydroepidoxorubicin in targeted drug delivery systems is an area of interest for future research.
Conclusion
In conclusion, N-(3-Pyridylmethyl)dihydroepidoxorubicin is a promising antitumor agent that has shown efficacy against a wide range of cancer types. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established, and its mechanism of action has been extensively studied. N-(3-Pyridylmethyl)dihydroepidoxorubicin has minimal toxicity to normal cells and has several advantages for lab experiments. Future research directions include the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs and investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs.

Synthesis Methods

The synthesis of N-(3-Pyridylmethyl)dihydroepidoxorubicin involves the reaction of doxorubicin with pyridine-3-carboxaldehyde. The resulting compound is then reduced with sodium borohydride to yield N-(3-Pyridylmethyl)dihydroepidoxorubicin. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established and has been reported in several scientific publications.

properties

CAS RN

145785-63-3

Product Name

N-(3-Pyridylmethyl)dihydroepidoxorubicin

Molecular Formula

C33H36N2O11

Molecular Weight

636.6 g/mol

IUPAC Name

9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H36N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21-23,28,35-38,40,42-43H,9-11,13-14H2,1-2H3

InChI Key

WALUPLQPGQZNOB-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

synonyms

N-(3-pyridylmethyl)dihydroepidoxorubicin
YM 4
YM-4
YM4 doxorubicin analog

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.